Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate
Brand Name: Vulcanchem
CAS No.: 1417034-22-0
VCID: VC3073323
InChI: InChI=1S/C9H17NO5/c1-5-13-7(11)6-14-10-8(12)15-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
SMILES: CCOC(=O)CONC(=O)OC(C)(C)C
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol

Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate

CAS No.: 1417034-22-0

Cat. No.: VC3073323

Molecular Formula: C9H17NO5

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate - 1417034-22-0

Specification

CAS No. 1417034-22-0
Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
IUPAC Name ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Standard InChI InChI=1S/C9H17NO5/c1-5-13-7(11)6-14-10-8(12)15-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Standard InChI Key LLOVHOKLLFFEBG-UHFFFAOYSA-N
SMILES CCOC(=O)CONC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CONC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate features several key structural elements:

  • A tert-butoxycarbonyl (Boc) protecting group

  • An aminooxy (-ONH-) linkage

  • An ethyl ester moiety

  • A glycine-derived acetate backbone

This arrangement creates a molecule with multiple reactive sites that can be selectively manipulated in synthetic sequences.

Physical and Chemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in chemical reactions and biological systems.

Table 1: Physical and Chemical Properties of Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate

PropertyValueSource
IUPAC Nameethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
CAS Number1417034-22-0
InChIInChI=1S/C9H17NO5/c1-5-13-7(11)6-14-10-8(12)15-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
InChI KeyLLOVHOKLLFFEBG-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)CONC(=O)OC(C)(C)C

The Boc group in this compound provides protection for the aminooxy functionality, preventing unwanted reactions during synthetic procedures. Meanwhile, the ethyl ester group offers a site for further functionalization through various chemical transformations.

Applications in Organic Synthesis

Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate serves as a valuable intermediate in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis.

As a Building Block

The compound functions as an essential building block in complex molecular synthesis due to:

  • The orthogonal reactivity of its functional groups

  • The temporary protection offered by the Boc group

  • The potential for selective deprotection under mild conditions

  • The ability to form amide bonds through the ester functionality

In Multistep Synthesis

In multistep synthetic sequences, this compound offers significant advantages:

  • Stability under various reaction conditions

  • Compatibility with numerous coupling reagents

  • Selective reactivity of different functional groups

  • Controlled release of reactive amine functionality

Role in Peptide Chemistry

Peptide Bond Formation

The compound is particularly valuable in peptide synthesis, where the formation of amide bonds is a crucial step. The Boc-protected aminooxy group allows for controlled reactivity in coupling reactions while preventing unwanted side reactions.

Dipeptide Synthesis Applications

Similar Boc-protected amino acid derivatives have been employed as ionic liquids for dipeptide synthesis, enhancing amide formation without requiring additional bases. This approach demonstrates the efficiency of such compounds in peptide coupling reactions, leading to satisfactory yields in reduced reaction times.

Table 2: Advantages in Peptide Synthesis

AspectBenefitApplication
ProtectionPrevents unwanted reactionsComplex peptide synthesis
SelectivityControls reaction sitesTargeted functionalization
CompatibilityWorks with various reagentsDiverse synthetic approaches
DeprotectionSelective removal under mild conditionsSequential synthesis steps

Analytical Characterization

Proper characterization of Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate is essential for confirming its structure and purity in research applications.

Spectroscopic Methods

Common analytical techniques for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR would show characteristic signals for:

      • tert-butyl protons (typically δ 1.24–1.50 ppm)

      • Ethyl ester protons (around δ 4.16 ppm)

      • Methylene protons adjacent to the ester group

  • Mass Spectrometry

    • Expected molecular ion corresponding to the molecular weight (219.23 g/mol)

    • Characteristic fragmentation patterns involving loss of the Boc group

  • Infrared Spectroscopy

    • Characteristic absorption bands for:

      • Ester carbonyl stretching

      • Carbamate C=O stretching

      • N-H stretching

Comparison with Related Compounds

Structural Analogues

The search results mention several related compounds that share structural similarities with Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate.

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetateC9H17NO5219.23 g/molContains direct aminooxy group
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetateC11H22N2O4246.30 g/molContains ethylamine linker
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochlorideC11H23ClN2O4282.76 g/molHydrochloride salt form

Reactivity Differences

The reactivity of these compounds differs based on their structural variations:

  • The direct aminooxy group in Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate provides specific reactivity patterns different from ethylamine-containing analogues

  • Electronic effects influence nucleophilicity and electrophilicity at various positions

  • Steric factors affect accessibility to reactive sites

Future Research Perspectives

Synthetic Methodology Development

Future research may focus on:

  • Developing more efficient synthetic routes

  • Exploring green chemistry approaches to its preparation

  • Investigating catalytic methods for its production

Applications in Medicinal Chemistry

The compound holds potential for expanded applications in:

  • Development of novel peptide-based therapeutics

  • Creation of targeted drug delivery systems

  • Design of peptidomimetics with enhanced pharmacological properties

Material Science Applications

Emerging research may explore:

  • Use in functionalized materials

  • Applications in biocompatible polymers

  • Role in developing specialized organic materials with tailored properties

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